![molecular formula C21H17N3O B2947841 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide CAS No. 313534-05-3](/img/structure/B2947841.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

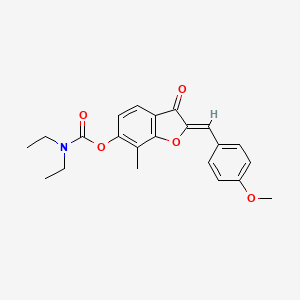

Beschreibung

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure. Benzimidazole derivatives are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Molecular Structure Analysis

Benzimidazole has a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in purine synthesis .

Mode of Action

For instance, some imidazole derivatives have been shown to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes .

Biochemical Pathways

Compounds with similar structures have been known to participate in purine synthesis . They may also affect other pathways depending on their specific targets and mode of action.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Similar compounds have been reported to inhibit the proliferation of certain cell lines . They may also promote apoptosis and have antiangiogenic effects .

Action Environment

It’s worth noting that the synthesis of similar compounds can be influenced by environmental conditions .

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide is a potent and selective PARP inhibitor that can be used in preclinical studies to investigate the role of PARP enzymes in DNA repair and cancer cell survival. However, its toxicity in normal cells can limit its use in certain experiments. In addition, the cost of this compound can be a limiting factor for some research groups.

Zukünftige Richtungen

1. Combination therapy: N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. Future studies could investigate the optimal combination of this compound with other agents for the treatment of various types of cancers.

2. Resistance mechanisms: Resistance to PARP inhibitors is a major challenge in the development of these agents. Future studies could investigate the mechanisms of resistance to this compound and develop strategies to overcome it.

3. Biomarker identification: Biomarkers that predict response to PARP inhibitors, such as this compound, could help identify patients who are most likely to benefit from these agents. Future studies could investigate the role of various biomarkers in predicting response to this compound.

4. Clinical trials: this compound is currently being evaluated in several clinical trials for the treatment of various types of cancers. Future studies could investigate the efficacy and safety of this compound in larger patient populations and in combination with other agents.

Synthesemethoden

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the preparation of 2-(1H-benzo[d]imidazol-2-yl)aniline, which is then reacted with 4-methylbenzoyl chloride to obtain the intermediate product. The final step involves the reaction of the intermediate product with 2-aminophenol to yield this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancers, including breast, ovarian, and prostate cancer. It has been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as BRCA1/2 mutations. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-14-10-12-15(13-11-14)21(25)24-17-7-3-2-6-16(17)20-22-18-8-4-5-9-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTAFJDGJOPKKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(ethylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2947760.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2947762.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2947763.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2947764.png)

![(9-Methyl-indolo[2,3-b]quinoxalin-6-yl)-acetic acid](/img/structure/B2947765.png)

![2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2947768.png)

![3,4-dichloro-1-[(2-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2947777.png)

![8-cyclohexyl-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2947778.png)

![2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2947780.png)